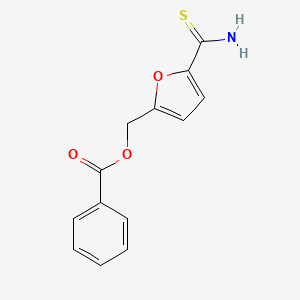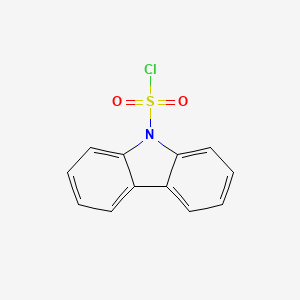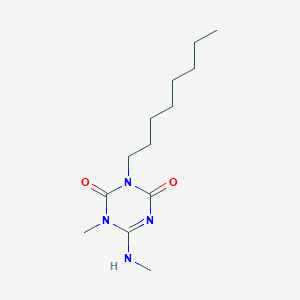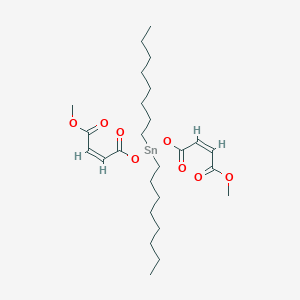
Copper;polonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;polonium is a compound formed by the combination of copper and polonium. Copper is a well-known transition metal with the atomic number 29, while polonium is a highly radioactive element with the atomic number 84. Polonium belongs to the chalcogen group, which also includes oxygen, sulfur, selenium, and tellurium. The compound is of interest due to the unique properties imparted by the presence of polonium, which is known for its high radioactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of copper;polonium compounds typically involves the direct reaction of copper with polonium. This can be achieved by heating the two elements together in a controlled environment to form the desired compound. The reaction conditions must be carefully controlled due to the high radioactivity of polonium.
Industrial Production Methods: Industrial production of this compound compounds is limited due to the hazardous nature of polonium. The primary method involves the extraction of polonium from uranium ores, followed by its reaction with copper under stringent safety protocols. The process requires specialized facilities to handle the radioactive material safely.
化学反应分析
Types of Reactions: Copper;polonium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The high radioactivity of polonium can influence the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: this compound compounds can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of polonium with other chalcogens under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides and polonium oxides, while reduction may produce elemental copper and polonium.
科学研究应用
Copper;polonium compounds have several scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the behavior of radioactive elements.
Biology: Investigated for their potential effects on biological systems, particularly in understanding the impact of radioactivity.
Medicine: Explored for potential use in targeted radiotherapy, although the high radioactivity poses significant challenges.
Industry: Utilized in specialized industrial applications, such as heat sources in space probes and industrial measurement devices.
作用机制
The mechanism of action of copper;polonium compounds is primarily influenced by the radioactivity of polonium. The compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The copper component can also participate in redox reactions, further contributing to the compound’s effects. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell damage and death.
相似化合物的比较
Copper;selenium: Another chalcogen compound with copper, but less radioactive.
Copper;tellurium: Similar in structure but with different chemical properties due to the presence of tellurium.
Copper;sulfur: Commonly found in nature and widely studied for its various applications.
Uniqueness: Copper;polonium stands out due to the high radioactivity of polonium, which imparts unique properties and challenges in handling and application. Unlike other copper chalcogen compounds, this compound requires specialized facilities and safety protocols due to the hazardous nature of polonium.
属性
CAS 编号 |
59641-82-6 |
|---|---|
分子式 |
CuPo |
分子量 |
272.53 g/mol |
IUPAC 名称 |
copper;polonium |
InChI |
InChI=1S/Cu.Po |
InChI 键 |
NGSHBZUEYDDMNB-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Po] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)




![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)



![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
